molecular formula C6H9N3 B155293 N4-methylpyridine-3,4-diamine CAS No. 1839-17-4

N4-methylpyridine-3,4-diamine

Cat. No. B155293
M. Wt: 123.16 g/mol
InChI Key: CACZIDDDEFIYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05262415

Procedure details

150 mg of platinum oxide was added to 10 ml of a solution of 3-nitro-4-methylaminopyridine (1.5 g) in ethanol. The mixture was stirred under a hydrogen atmosphere at room temperature for 7.5 hours. Platinum oxide was removed by filtration, and the filtrate was concentrated. Thus, 962 mg (yield: 80%) of the intended product was obtained as brown crude crystals.
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1[NH:10][CH3:11])([O-])=O>C(O)C.[Pt]=O>[NH2:1][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1[NH:10][CH3:11]

Inputs

Step One
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC=CC1NC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere at room temperature for 7.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Platinum oxide was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
product
Smiles
NC=1C=NC=CC1NC
Measurements
Type Value Analysis
AMOUNT: MASS 962 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.